molecular formula C10H12N4O2S B2388674 N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021120-30-8

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2388674
CAS No.: 1021120-30-8
M. Wt: 252.29
InChI Key: ZDCZVOUWAALULB-UHFFFAOYSA-N
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Description

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide: Its unique structure and properties make it suitable for studying drug delivery systems, organic synthesis, and bioconjugation techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Thioether Formation: Introduction of the thioether group via nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the cyclopropanecarboxamide moiety through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyridazine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyridazine ring or the cyclopropane moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential interactions with biological macromolecules and its role in bioconjugation techniques.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide: shares similarities with other pyridazine derivatives and thioether-containing compounds.

    Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.

    Thioether-Containing Compounds: Compounds with thioether groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c11-7(15)5-17-9-4-3-8(13-14-9)12-10(16)6-1-2-6/h3-4,6H,1-2,5H2,(H2,11,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCZVOUWAALULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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